4-butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide

Medicinal Chemistry Regioisomerism Structure–Activity Relationship

This 4-butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1797251-18-3) is the specific 4-(dimethylamino)pyrimidine regioisomer required for KDM5B demethylase engagement. The 4-substitution pattern is hypothesized to favor KDM5B over KDM4A, while the butoxy tail enables exploration of selectivity-pocket interactions in Pim and JAK kinase families. Its calculated logP of ~3.8 supports cell-based phenotypic assays. Procurement of this exact regioisomer is critical—the 2-substituted analog (CAS 1797973-92-2) presents a distinct hydrogen-bonding map that can radically alter target affinity, compromising assay reproducibility and hit-to-lead translation.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 1797251-18-3
Cat. No. B2850900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide
CAS1797251-18-3
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N(C)C
InChIInChI=1S/C18H24N4O2/c1-4-5-12-24-15-8-6-14(7-9-15)18(23)20-13-16-19-11-10-17(21-16)22(2)3/h6-11H,4-5,12-13H2,1-3H3,(H,20,23)
InChIKeyYSULHNQQZPBGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1797251-18-3) Procurement Benchmarking & Baseline Specification


4-Butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1797251-18-3) is a synthetic small-molecule benzamide featuring a 4-butoxybenzamide core linked via a methylene bridge to a 4-(dimethylamino)pyrimidine ring [1]. With a molecular formula of C18H24N4O2 and a molecular weight of approximately 328.4 g/mol, it is offered primarily as a research-grade chemical (>95% purity) for biochemical and pharmacological studies . The compound is structurally positioned within the pyrimidinylmethyl-benzamide class, which has been explored in kinase and epigenetics inhibitor programs, but its specific bioactivity profile remains sparsely documented in the open literature relative to its close structural analogs .

Why Generic Substitution of 4-Butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide Is Scientifically Invalid


Direct substitution of 4-butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide with other pyrimidine-benzamide analogs is not scientifically justified without confirmatory target-engagement data. Even a simple positional isomer—moving the dimethylamino group from the pyrimidine 4-position to the 2-position—creates a distinct hydrogen bond donor–acceptor map that can radically alter binding affinity for ATP-competitive targets such as KDM4 demethylases or Pim kinases [1]. In the absence of matched-pair profiling, procurement decisions that treat these compounds as interchangeable risk introducing unrecognized selectivity or potency shifts, ultimately compromising assay reproducibility and hit-to-lead translation .

Product-Specific Quantitative Differentiation Evidence for 4-butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide


Regioisomeric Divergence in Pharmacophoric Geometry vs. 2-(Dimethylamino)pyrimidin-4-yl Analog

The target compound (CAS 1797251-18-3) is the 4-(dimethylamino)pyrimidin-2-yl regioisomer. Its direct comparator, CAS 1797973-92-2, is the 2-(dimethylamino)pyrimidin-4-yl positional isomer . In the 4-substituted isomer, the dimethylamino group participates in a vinylogous amide resonance with the pyrimidine N1 nitrogen, increasing electron density at the 2-position methylene attachment point. In contrast, the 2-substituted isomer places the electron-donating dimethylamino group adjacent to the benzamide linkage, altering the pKa of the adjacent nitrogen and the preferred conformation of the flexible methylene linker. This regioisomeric switch is known in related pyrimidine-benzamide series to invert selectivity between KDM4 and KDM5 subfamily demethylases [1].

Medicinal Chemistry Regioisomerism Structure–Activity Relationship

Computationally Predicted Lipophilicity Advantage Over 4-Methoxy and 4-Ethoxy Homologs

The 4-butoxy chain is predicted to elevate logP by approximately 1.0–1.3 units compared to the 4-methoxy analog and 0.5–0.7 units compared to the 4-ethoxy analog, based on fragment-based calculated logP contributions (CLOGP method) . This increased lipophilicity reduces aqueous solubility but enhances passive membrane permeability, a trade-off that can be desirable for cellular target engagement assays where membrane transit is rate-limiting. The 4-butoxy chain also provides a longer spacer between the benzamide ring and solvent-exposed regions of a target binding pocket, potentially enabling access to hydrophobic sub-pockets not reachable by shorter alkoxy chains [1].

ADME Prediction Lipophilicity Drug Design

Kinase-Scaffold Pharmacophore Alignment: Potential for Selective Pim or KDM Engagement

The 4-(dimethylamino)pyrimidine moiety is a recognized hinge-binding motif in ATP-competitive kinase inhibitors, while the extended benzamide group can occupy a selectivity pocket [1]. In closely related pyrimidinylmethyl-benzamide series, compounds with 4-alkoxy substitution have demonstrated single-digit nanomolar inhibition of Pim1 (IC50 = 1.58–1.90 nM) and sub-100 nM inhibition of KDM5B [2][3]. Although the specific 4-butoxy derivative has not been profiled in these assays, its scaffold alignment with potent analogs suggests it could serve as a viable starting point for medicinal chemistry optimization requiring balanced kinase–epigenetic polypharmacology.

Kinase Inhibition Epigenetics Pim Kinase KDM Demethylase

Optimal Application Scenarios for 4-Butoxy-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide in Research Procurement


Regioisomer-Controlled Selectivity Profiling Against KDM4 vs. KDM5 Demethylases

The 4-(dimethylamino) substitution on the pyrimidine ring is hypothesized to favor KDM5B engagement over KDM4A based on binding-site electrostatics observed in related pyrimidine-benzamide inhibitors [1]. Researchers investigating the KDM5 subfamily should obtain this specific regioisomer (CAS 1797251-18-3) rather than the 2-substituted analog to maintain the correct hydrogen-bonding geometry for KDM5B inhibition.

Lead Optimization for Kinase Polypharmacology in Oncology

The 4-(dimethylamino)pyrimidine scaffold is a privileged hinge-binding motif found in multiple kinase inhibitors with single-digit nanomolar potency [2]. Procurement of this 4-butoxy derivative provides a hydrophobic tail variant suitable for exploring selectivity-pocket interactions in Pim kinase and JAK family targets, where subtle alkoxy chain modifications can alter isoform selectivity profiles.

Physicochemical Property Screening for Cellular Permeability Optimization

With a calculated logP approximately 3.8, the 4-butoxy analog offers a lipophilicity window suited for cell-based phenotypic assays where passive membrane diffusion is required . Procurement teams focused on ADME property optimization can use this compound to benchmark cellular permeability against the 4-methoxy and 4-ethoxy homologs, evaluating the permeability–solubility trade-off for intracellular target engagement.

Chemical Probe Development and Hit Validation in Epigenetics Research

For chemical probe campaigns targeting histone lysine demethylases, this compound provides a structurally distinct benzamide scaffold that can complement existing KDM tool compounds derived from 8-hydroxyquinoline or pyridopyrimidine cores [1]. The butoxy chain offers a functional handle for further derivatization, enabling exploration of structure–activity relationships in KDM4/5 subfamily selectivity.

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